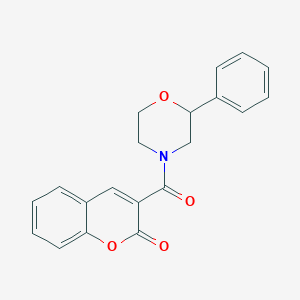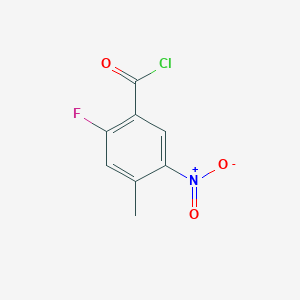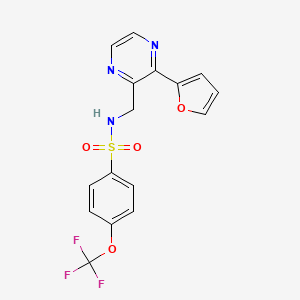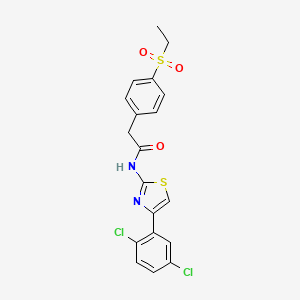
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. It also contains a phenylmorpholine group, which is often found in drugs and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The chromen-2-one group is a bicyclic structure with a fused benzene and pyran ring, while the phenylmorpholine group contains a phenyl ring attached to a morpholine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the chromen-2-one moiety could be involved in nucleophilic addition reactions, while the phenylmorpholine group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could increase its polarity, while the phenyl rings could contribute to its hydrophobicity .Applications De Recherche Scientifique
Synthetic Protocols and Chemical Properties
Coumarins, including structures similar to "3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one," serve as core structures in secondary metabolites with significant pharmacological importance. The synthetic protocols for such compounds have been reviewed, highlighting methods like Suzuki coupling reactions for the synthesis of biaryl, which then undergoes lactonization, and reactions involving Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Environmental Purification and Energy Generation
The photocatalytic applications of graphitic carbon nitride (g-C3N4) based nanocomposites for environmental purification and energy generation have been explored, indicating potential uses in photoreduction of CO2, water splitting, and contaminant removal. These studies underscore the importance of modifying semiconductors like g-C3N4 to enhance their efficiency, which could be relevant for derivatives of "this compound" (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Exploration of Biological Activities
Coumarins and their derivatives exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. The chemical attributes of the 2H-chromen-2-one core contribute to these properties, making them subjects of interest for pharmaceutical research. The review by Torres et al. (2014) provides insights into the synthesis, structural modification strategies, and the antioxidant activities of coumarins, which could be applicable to the study of "this compound" derivatives for potential therapeutic uses (Torres et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-phenylmorpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(16-12-15-8-4-5-9-17(15)25-20(16)23)21-10-11-24-18(13-21)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBEQOXLOPLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2877858.png)
![2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2877859.png)
![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)



![6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2877865.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)


![(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2877875.png)